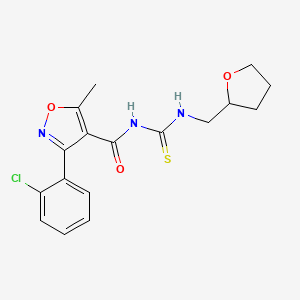

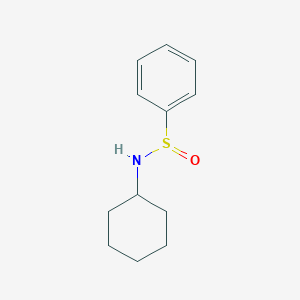

![molecular formula C19H20FN5O2S B2895420 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251550-07-8](/img/structure/B2895420.png)

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These compounds have shown broad anti-proliferative activity against cancer cell lines in vitro, especially triple-negative breast cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves several steps. In one study, a series of these derivatives were designed, synthesized, and pharmacologically evaluated as potent PARP1 inhibitors . Another study reported an efficient and robust synthetic procedure primarily for the synthesis of a precursor compound .Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . This scaffold is present in many natural products and bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazine derivatives are diverse. For instance, one study reported the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines for the efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines .Scientific Research Applications

Insecticidal Applications

One study investigates the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The research demonstrates the potential of these compounds as insecticidal agents, highlighting the broad applicability of such chemical structures in pest control strategies (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Another area of application is in the development of compounds with anticancer and antimicrobial activities. Research into antipyrine-based heterocycles has shown some compounds to possess significant biological activity, offering insights into their potential therapeutic uses (Riyadh et al., 2013).

Antitumor and Antimicrobial Applications

Further research on enaminones as building blocks for the synthesis of substituted pyrazoles has been explored for their antitumor and antimicrobial activities. These studies provide a foundation for the development of new therapeutic agents with potential applications in treating cancer and infections (Riyadh, 2011).

Anticonvulsant Activity

Compounds related to the chemical structure have also been synthesized and tested for anticonvulsant activity, demonstrating the potential of such chemical frameworks in the development of new treatments for epilepsy and related conditions (Kelley et al., 1995).

Future Directions

The future directions for the research and development of “2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide” and related compounds could involve further investigation of their potential as therapeutic agents for the treatment of HR deficient cancers with the potential to overcome the acquired resistance . Additionally, the development of practical one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines is highly desirable .

properties

IUPAC Name |

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2S/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWGIIOQZVAMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2895342.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2895344.png)

![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)

![N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2895347.png)

![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)

![2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)

![2-(4-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2895357.png)

![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)